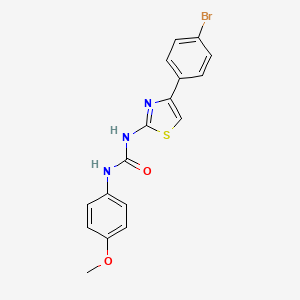
1-(4-(4-溴苯基)噻唑-2-基)-3-(4-甲氧基苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(4-(4-Bromophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)urea" is a urea derivative that is expected to exhibit interesting chemical and physical properties due to the presence of bromophenyl and methoxyphenyl groups attached to a thiazole ring. While the provided papers do not directly discuss this compound, they do provide insights into similar structures which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted thiadiazoles or thiazoles with isocyanates to form urea derivatives. For instance, the synthesis of 1-(4-bromobenzoyl)-3-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]urea was achieved by reacting 2-amino-5-styryl-1,3,4-thiadiazole with 4-bromobenzoyl isocyanate . This suggests that a similar synthetic route could be employed for the synthesis of "1-(4-(4-Bromophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)urea," potentially involving the reaction of a suitable amino-substituted thiazole with an isocyanate bearing a methoxyphenyl group.
Molecular Structure Analysis
The molecular structure of urea derivatives is often characterized by X-ray crystallography. The paper on the crystal structure of a related compound reveals that the molecules are nearly planar and form dimers through paired N-H···O hydrogen bonds . Additionally, the presence of substituents like bromophenyl and methoxyphenyl groups can influence the overall molecular geometry and intermolecular interactions. The planarity and potential for hydrogen bonding in the target compound could be similar, affecting its crystal packing and stability.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions of the target compound, the presence of reactive functional groups such as the urea moiety and the bromophenyl group suggests that it could participate in various chemical transformations. The bromine atom could act as a leaving group in nucleophilic substitution reactions, and the urea group could engage in hydrogen bonding or react with nucleophiles under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be influenced by their molecular structure. The crystallographic data from a related compound indicates a triclinic crystal system with specific cell parameters . The presence of substituents can affect the density, melting point, and solubility of the compound. Additionally, spectroscopic methods such as NMR and IR are used to characterize these compounds, and quantum chemical calculations can predict properties like vibrational frequencies, chemical shifts, and hyperpolarizability . The target compound is likely to exhibit similar properties, with the potential for high hyperpolarizability due to its extended conjugated system and electron-donating and withdrawing groups.
科学研究应用
抗炎活性
1-(4-(4-溴苯基)噻唑-2-基)-3-(4-甲氧基苯基)脲在抗炎应用中显示出潜力。Fatima et al. (2014)的研究合成了一系列N-(4-苯基-1,3-噻唑-2-基)-N'-苯基脲,并发现该化合物在减轻炎症方面特别有效。
结构和分子相互作用
对这种化合物的结构表征以及其分子相互作用进行了探讨。例如,Kang et al. (2015)检查了相关化合物的晶体结构,提供了有关其分子构型和潜在相互作用的见解。
抗癌性能
Mustafa et al. (2014)的研究表明,这种化合物的衍生物可能具有抗癌性能。他们合成了一系列脲衍生物,并观察到对癌细胞系的抑制作用。
反应性和光谱性质
Hossain等人(2018)探索了与1-(4-(4-溴苯基)噻唑-2-基)-3-(4-甲氧基苯基)脲相关的咪唑衍生物的反应性。他们进行了一项涉及光谱表征和计算分析的综合研究,以了解该化合物的反应性质(Hossain et al., 2018)。
抗菌活性
Bharti等人(2010)研究了噻唑衍生物的抗菌活性,包括类似于1-(4-(4-溴苯基)噻唑-2-基)-3-(4-甲氧基苯基)脲的化合物。他们的研究突出了这些化合物的中等至优异的抗菌性能(Bharti et al., 2010)。
抗增殖效应
Feng et al. (2020)对与所讨论化合物密切相关的1-芳基-3-[4-(吡啶-2-基甲氧基)苯基]脲衍生物进行的研究显示,对各种癌细胞系具有显著的抗增殖效应。
属性
IUPAC Name |
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c1-23-14-8-6-13(7-9-14)19-16(22)21-17-20-15(10-24-17)11-2-4-12(18)5-3-11/h2-10H,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKZIFFKNACAHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Bromophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid](/img/structure/B2508038.png)
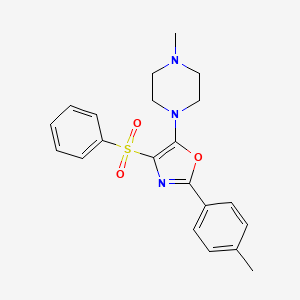
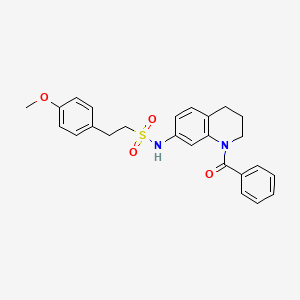
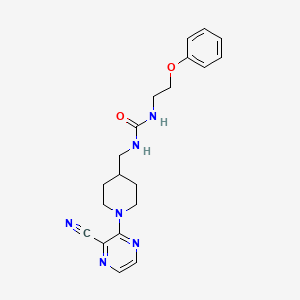
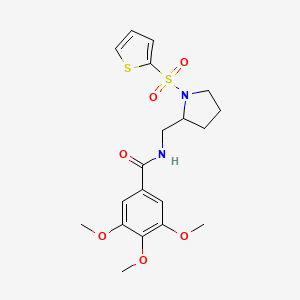
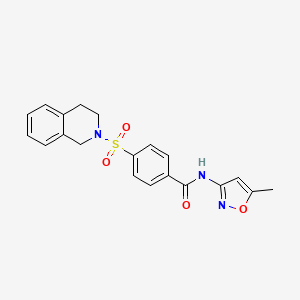
![4-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine](/img/structure/B2508049.png)
![4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2508050.png)
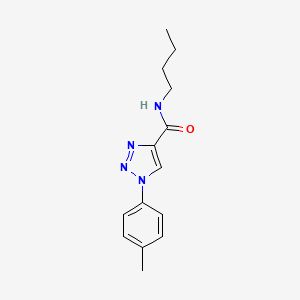
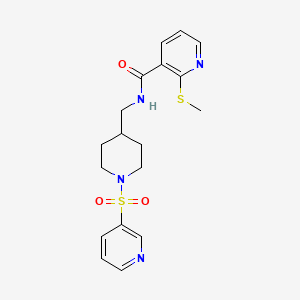
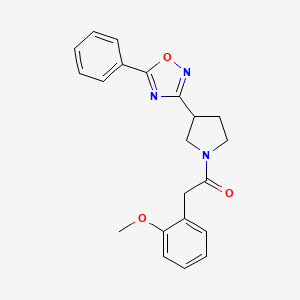
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2508057.png)
![(4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2508058.png)
![N-(4-fluoro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2508060.png)